Lisinopril dihydrate

Pharmacokinetics Renal clearance ACE inhibition

Pharmacopoeial (USP/EP) dihydrate reference form. One of only two ACE inhibitors active without hepatic activation—no prodrug conversion required. 2-fold slower renal clearance than enalaprilat (82 vs 164 mL/min) provides true 24-h coverage with once-daily dosing. Defined dehydration profile (76°C, 99–101°C) and DKP onset >147°C enable precise stability assessment. For hepatic impairment models, DDI studies, and protocols requiring direct dose-concentration correlation.

Molecular Formula C21H35N3O7
Molecular Weight 441.5 g/mol
CAS No. 83915-83-7
Cat. No. B001146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisinopril dihydrate
CAS83915-83-7
SynonymsLisinopril
Lisinopril Maleate (1:1)
Lisinopril Sulfate (1:2)
Lysinopril
MK-521
Prinivil
Zestril
Molecular FormulaC21H35N3O7
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
InChIInChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2/t16-,17-,18-;;/m0../s1
InChIKeyCZRQXSDBMCMPNJ-ZUIPZQNBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility97 mg/mL

Lisinopril Dihydrate (CAS 83915-83-7): Technical Baseline for Scientific Procurement and Comparative Evaluation


Lisinopril dihydrate (CAS 83915-83-7) is the crystalline dihydrate form of lisinopril, a synthetic, long-acting angiotensin-converting enzyme (ACE) inhibitor. The single-crystal X-ray structure of lisinopril dihydrate has been determined [a = 14.550(2), b = 5.8917(8), c = 14.238(2) Å, β = 112.832(3)° at T = 173(2) K, space group P21, Z = 2], revealing its double zwitterionic character in the solid state [1]. Lisinopril dihydrate is the commercial and pharmacopoeial reference form specified in USP and EP monographs [2]. Unlike the majority of ACE inhibitors which require hepatic activation as prodrugs, lisinopril is directly active and undergoes negligible hepatic metabolism, with near-exclusive renal elimination of unchanged drug [3].

Lisinopril Dihydrate Procurement: Why ACE Inhibitor Class Interchangeability Is Not Supported by Quantitative Evidence


Despite shared therapeutic class designation, ACE inhibitors exhibit substantial and clinically consequential heterogeneity across multiple quantifiable parameters. Lisinopril dihydrate differs fundamentally from in-class alternatives in three domains critical to both experimental reproducibility and therapeutic selection: (1) metabolic pathway—lisinopril is one of only two ACE inhibitors (with captopril) that is not a prodrug, eliminating the confounding variable of hepatic activation [1]; (2) elimination kinetics—renal clearance of lisinopril (82 ± 16 ml/min) is significantly slower than that of enalaprilat (164 ± 38 ml/min, P < 0.001), producing divergent pharmacokinetic profiles that affect trough-to-peak ratios and dosing interval requirements [2]; (3) solid-state properties—the dihydrate crystal form exhibits a defined two-step dehydration process (dihydrate → monohydrate at 76°C, monohydrate → anhydrate at 99-101°C) with subsequent intramolecular cyclization to diketopiperazine above 147°C, a stability profile unique to this specific hydrate [3]. These quantifiable differences preclude simple interchangeability and establish procurement specificity.

Lisinopril Dihydrate: Quantitative Differential Evidence for Scientific Selection Against Comparator ACE Inhibitors


Renal Clearance and Pharmacokinetic Differentiation: Lisinopril Dihydrate vs. Enalapril

In a direct crossover study in 12 healthy volunteers, lisinopril demonstrated significantly slower renal clearance (82 ± 16 ml/min) compared to enalaprilat, the active metabolite of enalapril (164 ± 38 ml/min), a difference of approximately 2-fold (P < 0.001) [1]. The area under the serum curve (AUC) for lisinopril was 916 ± 239 h·ng/ml versus 718 ± 17 h·ng/ml for enalaprilat (P < 0.01), reflecting extended systemic exposure [1]. At 24 hours post-administration, serum lisinopril concentrations remained higher than those of enalaprilat, consistent with retarded elimination kinetics [2].

Pharmacokinetics Renal clearance ACE inhibition Comparative pharmacology

24-Hour Ambulatory Blood Pressure Control: Once-Daily Lisinopril Dihydrate vs. Twice-Daily Captopril

In a multicenter, double-blind, parallel-group study of 70 patients with mild-to-moderate essential hypertension, area under the curve analysis of ambulatory blood pressure reductions demonstrated significantly greater reductions with once-daily lisinopril (10-40 mg) compared to twice-daily captopril (25-100 mg bid) for both systolic (P = 0.023) and diastolic (P = 0.007) pressures [1]. Greater reductions were specifically observed in lisinopril-treated patients at hours 10 to 12 (P < 0.05), indicating two distinct blood pressure troughs for captopril-treated patients [1]. In a separate Yugoslav multicenter trial of 91 patients, lisinopril decreased systolic pressure by 14.9% and diastolic by 15.2% from baseline, compared to 11.2% and 11.7% respectively for captopril, though this difference did not reach statistical significance except for the dose-to-normotension relationship which favored lisinopril (P < 0.05) [2].

Hypertension Ambulatory blood pressure monitoring Dosing frequency Trough-to-peak ratio

ACE Inhibitor-Induced Cough Incidence: Lisinopril vs. Perindopril and Ramipril

In a prospective multicenter cross-sectional study of 100 hypertensive patients, the incidence of ACE inhibitor-induced cough was reported as: perindopril 5.4%, ramipril 6.89%, and lisinopril 8.82% [1]. Overall incidence across the three agents was 7.0% [1]. However, a separate North Indian study reported contrasting incidence rates: lisinopril 18.1%, ramipril 24.3%, and enalapril 34.4% [2]. A network meta-analysis ranked ACE inhibitors by cough-inducing probability (SUCRA scores): ramipril 76.4%, lisinopril 64.7%, benazepril 58.6%, quinapril 56.5%, with captopril lowest at 13.7% [3].

Adverse drug reactions Cough Tolerability Bradykinin

Solid-State Thermal Stability: Dehydration and Intramolecular Cyclization of Lisinopril Dihydrate

Thermal analysis using DSC, TGA, and thermal FT-IR microscopy revealed that lisinopril dihydrate undergoes a defined two-step dehydration process: dihydrate → monohydrate at 76°C, followed by monohydrate → anhydrate at 99-101°C [1]. Above 147°C, anhydrous lisinopril undergoes intramolecular cyclization to form diketopiperazine (DKP), with significant DKP formation occurring near 157°C, evidenced by a new IR peak at 1670 cm⁻¹ assigned to the DKP carbonyl band [1]. This degradation pathway is distinct from the single-crystal structure of lisinopril dihydrate, which exhibits double zwitterionic character in the solid state with both nitrogen atoms N13 and N19 protonated [2].

Solid-state chemistry Thermal analysis Dehydration Formulation stability

Metabolic and Elimination Pathway Differentiation: Non-Prodrug Status of Lisinopril

Among all ACE inhibitors, only captopril and lisinopril are administered as active drugs rather than prodrugs [1]. The majority of ACE inhibitors—including enalapril, ramipril, perindopril, quinapril, benazepril, fosinopril, and trandolapril—require hepatic esterase-mediated activation to their active diacid metabolites [1][2]. Lisinopril undergoes negligible hepatic metabolism and is excreted unchanged in the urine, with almost exclusive renal elimination [2][3]. In patients with hepatic cirrhosis, the pharmacokinetics of both lisinopril and enalapril are affected, but renally excreted drugs such as lisinopril are preferred in liver disease [4].

Prodrug Hepatic metabolism Renal elimination Drug activation

Lisinopril Dihydrate: Evidence-Based Application Scenarios for Procurement and Research Prioritization


Pharmacokinetic Studies Requiring Extended Systemic Exposure and Once-Daily Dosing

Lisinopril dihydrate is optimally suited for pharmacokinetic protocols where extended systemic exposure and once-daily dosing are required. Its 2-fold slower renal clearance compared to enalaprilat (82 vs 164 ml/min, P < 0.001) and larger AUC (916 vs 718 h·ng/ml, P < 0.01) provide sustained drug concentrations over 24 hours [1]. This profile supports once-daily administration and makes lisinopril the preferred compound for studies modeling chronic once-daily antihypertensive therapy or protocols requiring stable trough concentrations for 24-hour pharmacodynamic assessments [1][2].

Hepatic Impairment Models and Drug-Drug Interaction Studies

Lisinopril dihydrate is the indicated ACE inhibitor for research involving hepatic impairment models or protocols requiring elimination of hepatic activation as a confounding variable. As one of only two ACE inhibitors not administered as a prodrug (along with captopril), lisinopril requires no hepatic esterase-mediated activation and undergoes negligible hepatic metabolism [3][4]. This property renders it uniquely suitable for: (1) studies in animal models or patient populations with compromised hepatic function, where prodrug activation may be unpredictable; (2) drug-drug interaction studies involving CYP-modulating agents; and (3) experimental protocols requiring direct correlation between administered dose and circulating active drug concentration without the intervening variable of hepatic biotransformation [4].

Solid-State Formulation Development and Stability Testing

The defined thermal stability profile of lisinopril dihydrate—with two-step dehydration at 76°C and 99-101°C and DKP formation onset above 147°C [5]—provides quantitative quality control parameters for formulation development and stability testing. The single-crystal X-ray structure of the dihydrate form (space group P21, Z=2) establishes definitive crystallographic identity for polymorph screening and solid-state characterization studies [6]. Researchers developing solid oral dosage forms or conducting forced degradation studies should procure the pharmacopoeial dihydrate form to ensure alignment with regulatory reference standards and to leverage the well-characterized dehydration and degradation thresholds established in the literature [5][6].

24-Hour Ambulatory Blood Pressure Monitoring Studies

Lisinopril dihydrate is the appropriate compound for studies employing 24-hour ambulatory blood pressure monitoring (ABPM) as a primary endpoint, given its demonstrated superiority over twice-daily captopril in 24-hour BP control (P = 0.007 for diastolic ABPM) [2]. The absence of mid-interval blood pressure troughs—observed with captopril at hours 10-12—confirms that once-daily lisinopril provides continuous 24-hour coverage without the intermittent pressure fluctuations that characterize shorter-acting ACE inhibitors [2]. This property is critical for hypertension research protocols where sustained, uniform blood pressure reduction throughout the circadian cycle is a required experimental condition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lisinopril dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.